REACTION_CXSMILES
|
C(C1C=CC(CO)=CC=1)C1C=CC=CC=1.Br.CO[C:19]1[CH:33]=[CH:32][C:22]([CH2:23][C:24]2[CH:31]=[CH:30][C:27]([CH2:28][Br:29])=[CH:26][CH:25]=2)=[CH:21][CH:20]=1>>[CH2:23]([C:24]1[CH:25]=[CH:26][C:27]([CH2:28][Br:29])=[CH:30][CH:31]=1)[C:22]1[CH:21]=[CH:20][CH:19]=[CH:33][CH:32]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC2=CC=C(CBr)C=C2)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oil (25.7 g.) was obtained which
|
Type
|
CUSTOM
|
Details
|
was used directly in the next reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(CBr)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |